

7-Hydroxyflavone as an Aromatase Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	7-Hydroxyflavone	
Cat. No.:	B191518	Get Quote

Abstract: This technical guide provides a comprehensive overview of **7-hydroxyflavone** as a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. It is intended for researchers, scientists, and professionals in drug development. This document details the mechanism of action, summarizes quantitative inhibitory data, provides standardized experimental protocols for assessing aromatase inhibition, and visualizes the relevant biological and experimental pathways. The guide consolidates current in vitro findings and addresses the challenges, such as bioavailability, that are pertinent to the therapeutic development of **7-hydroxyflavone** and related flavonoids.

Introduction

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme that catalyzes the final and rate-limiting step of estrogen biosynthesis from androgen precursors.[1] [2] By converting androgens like androstenedione and testosterone into estrone and estradiol, respectively, aromatase is a pivotal regulator of estrogen levels in various tissues, including the ovaries, placenta, adipose tissue, and brain.[2] Its role in the progression of estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer, has made it a primary target for therapeutic intervention.[3][4] Aromatase inhibitors (Als) are a cornerstone of treatment for these cancers in postmenopausal women.[5]

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have been identified as potential modulators of aromatase activity.[4][6] Among them, **7-hydroxyflavone** (7-HF) has emerged as one of the most potent naturally derived aromatase inhibitors in vitro.[3]

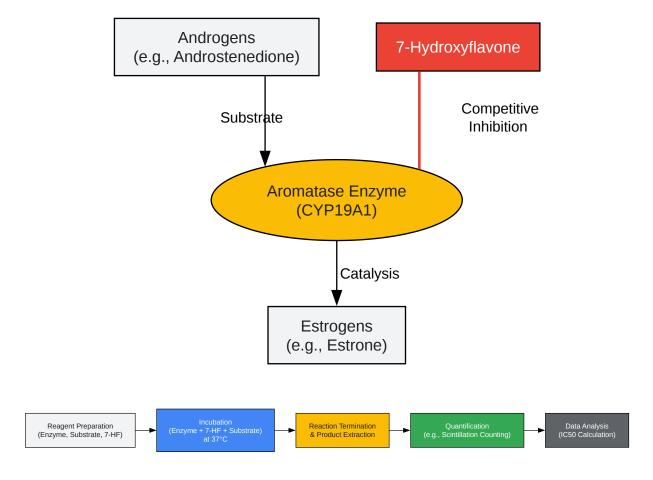


[7][8] This guide provides an in-depth technical analysis of **7-hydroxyflavone**'s function as an aromatase inhibitor, presenting the core data and methodologies essential for its study and potential development as a therapeutic agent.

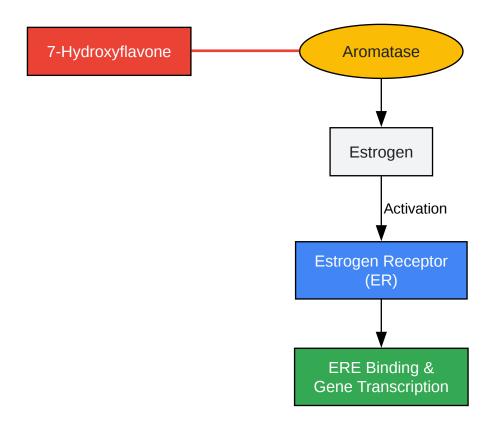
Mechanism of Action

7-Hydroxyflavone functions as a competitive inhibitor of the aromatase enzyme.[7][8] Its mechanism involves binding to the active site of the aromatase cytochrome P-450 component, thereby preventing the androgen substrate from accessing it.[7][8][9] This interaction is potent, with studies indicating that **7-hydroxyflavone** induces a spectral change in the aromatase cytochrome P-450, which is characteristic of substrate displacement.[7][8]

Structural and computational modeling studies suggest that flavones and isoflavones bind to the aromatase active site in an orientation where their A and C rings mimic the D and C rings of the androgen substrate, respectively.[9] The presence of a hydroxyl group at the 7-position on the A ring is a key structural feature for potent inhibition.[10]







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